1-(2,4-Dinitrofenil)-piperazina HCl

Descripción general

Descripción

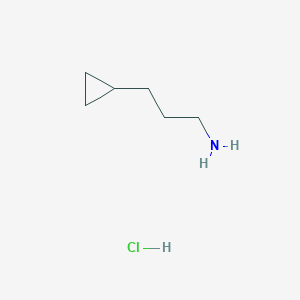

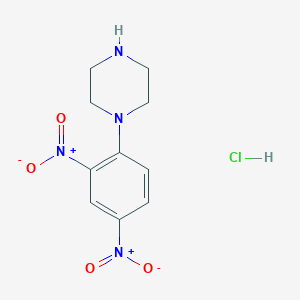

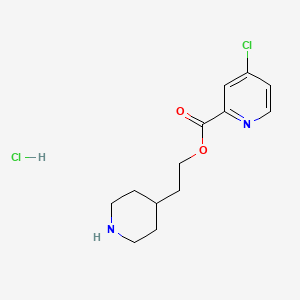

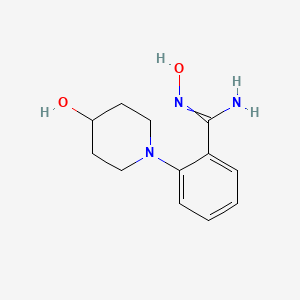

1-(2,4-Dinitrophenyl)-piperazine HCl is a chemical compound with the molecular formula C10H12N4O4.HCl and a molecular weight of 288.69 . It is used for proteomics research .

Physical And Chemical Properties Analysis

1-(2,4-Dinitrophenyl)-piperazine HCl is a solid with a melting point between 270-281°C . More detailed physical and chemical properties are not available in the search results.

Mecanismo De Acción

Target of action

The 2,4-Dinitrophenyl group is known to interact with various biological targets. For example, it has been found to interact with Pentaerythritol tetranitrate reductase .

Mode of action

The 2,4-Dinitrophenol group is known to uncouple oxidative phosphorylation, a process that is crucial for energy production in cells . This means it disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in heat generation .

Biochemical pathways

The 2,4-Dinitrophenol group can affect various biochemical pathways. For instance, it can interfere with the electron transport chain in mitochondria, disrupting the normal process of energy production .

Result of action

The primary result of the action of 2,4-Dinitrophenol is the disruption of normal energy production in cells. This can lead to a variety of effects, depending on the specific cells and tissues affected .

Action environment

The action of 2,4-Dinitrophenol can be influenced by various environmental factors. For example, the pH level can affect the efficiency of the reaction between 2,4-Dinitrophenol and other compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using DNPP in lab experiments is its ability to selectively react with hydroxyl radicals, which are highly reactive and can cause damage to cells. However, one limitation of using DNPP is its potential toxicity, which can affect the results of experiments.

Direcciones Futuras

There are several future directions for the use of DNPP in scientific research. One potential application is in the development of new therapies for oxidative stress-related diseases such as Alzheimer's and Parkinson's. Another potential application is in the development of new cancer therapies, as DNPP has been shown to inhibit the growth of cancer cells in vitro. Additionally, DNPP could be used as a tool for studying the role of ROS in cellular processes.

Conclusion:

In conclusion, 1-(2,4-Dinitrophenyl)-piperazine HCl (DNPP) is a chemical compound used in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and has been shown to protect cells from oxidative stress-induced damage. DNPP has several potential applications in the development of new therapies for oxidative stress-related diseases and cancer, as well as in the study of ROS in cellular processes.

Aplicaciones Científicas De Investigación

Industria Farmacéutica: Desarrollo de Fármacos

1-(2,4-Dinitrofenil)-piperazina HCl: se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos. Sus derivados, como las hidrazonas, muestran actividades contra condiciones como la inflamación, la leishmaniasis, el cáncer y el Alzheimer . Estos compuestos también se utilizan en el tratamiento de enfermedades como la lepra, la tuberculosis y los trastornos mentales, así como fungicidas .

Química Analítica: Determinación Espectroscópica

En química analítica, las hidrazonas de base de Schiff, que se pueden derivar de this compound, se aplican para la extracción selectiva de ciertos metales de transición. También se utilizan en la determinación espectroscópica debido a sus propiedades cromóforas únicas .

Materiales Sensoriales: Detección de Iones y Gases

Los derivados del compuesto son versátiles en la construcción de materiales sensores para detectar iones fluoruro, iones cianuro, metales pesados y vapores venenosos. Esta aplicación es crucial para la vigilancia ambiental y la seguridad .

Sistemas de Administración de Fármacos

Los derivados de hidrazona de this compound mejoran la administración de fármacos a través de la liberación específica del sitio, lo que es particularmente beneficioso para dirigirse al tejido tumoral o la trombosis .

Agentes de Extracción de Metales

Las hidrazonas sustituidas, que se pueden sintetizar a partir de this compound, poseen propiedades que las hacen útiles como agentes de extracción de metales. Esto es particularmente valioso en el campo de la metalurgia y el reciclaje .

Síntesis de Heterociclos

El compuesto está involucrado en la síntesis y la elucidación de la estructura de nuevos heterociclos, que son importantes en la química medicinal para crear compuestos con posibles efectos terapéuticos .

Aplicaciones Electroquímicas

Los derivados de this compound se utilizan en aplicaciones electroquímicas debido a sus propiedades redoxactivas. Esto incluye el desarrollo de dispositivos electrocrómicos y sensores .

Nanotecnología: Nanoemulsiones

En nanotecnología, se exploran las nanoemulsiones que contienen derivados de this compound por sus aplicaciones antimicrobianas y anti-biopelícula. Ofrecen ventajas únicas como una mejor estabilidad y biocompatibilidad .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-(2,4-Dinitrophenyl)-piperazine HCl plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis . This compound interacts with various enzymes, proteins, and other biomolecules, forming stable derivatives that can be easily detected and quantified. The interaction between 1-(2,4-Dinitrophenyl)-piperazine HCl and amino acids involves the formation of covalent bonds, which enhances the hydrophobicity and stability of the amino acid derivatives .

Cellular Effects

1-(2,4-Dinitrophenyl)-piperazine HCl has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules involved in these processes . For instance, it can modulate the activity of enzymes involved in oxidative phosphorylation, leading to changes in cellular energy metabolism . Additionally, 1-(2,4-Dinitrophenyl)-piperazine HCl has been observed to induce oxidative stress in certain cell types, which can impact cell viability and function .

Molecular Mechanism

The molecular mechanism of action of 1-(2,4-Dinitrophenyl)-piperazine HCl involves its ability to form covalent bonds with specific biomolecules, thereby altering their structure and function . This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 1-(2,4-Dinitrophenyl)-piperazine HCl can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-Dinitrophenyl)-piperazine HCl can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and varying pH levels . Long-term exposure to 1-(2,4-Dinitrophenyl)-piperazine HCl has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 1-(2,4-Dinitrophenyl)-piperazine HCl in animal models vary with different dosages . At low doses, this compound can enhance metabolic activity and promote weight loss by uncoupling oxidative phosphorylation . At high doses, 1-(2,4-Dinitrophenyl)-piperazine HCl can induce toxic effects, including hyperthermia, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .

Metabolic Pathways

1-(2,4-Dinitrophenyl)-piperazine HCl is involved in various metabolic pathways, particularly those related to oxidative phosphorylation and energy metabolism . This compound interacts with enzymes such as pentaerythritol tetranitrate reductase, influencing the metabolic flux and levels of metabolites . Additionally, 1-(2,4-Dinitrophenyl)-piperazine HCl can affect the balance of reactive oxygen species (ROS) and antioxidant levels within cells .

Transport and Distribution

The transport and distribution of 1-(2,4-Dinitrophenyl)-piperazine HCl within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 1-(2,4-Dinitrophenyl)-piperazine HCl within specific tissues can impact its overall efficacy and toxicity .

Subcellular Localization

1-(2,4-Dinitrophenyl)-piperazine HCl exhibits specific subcellular localization patterns, which can affect its activity and function . This compound can be targeted to specific organelles, such as mitochondria, where it exerts its effects on oxidative phosphorylation and energy metabolism . Post-translational modifications and targeting signals play a crucial role in directing 1-(2,4-Dinitrophenyl)-piperazine HCl to its subcellular destinations .

Propiedades

IUPAC Name |

1-(2,4-dinitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4.ClH/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12;/h1-2,7,11H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQXUMGVTODBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)

![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)

![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)